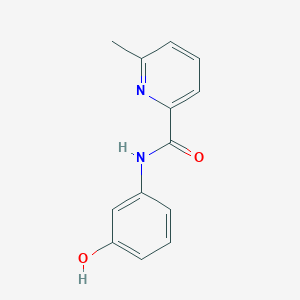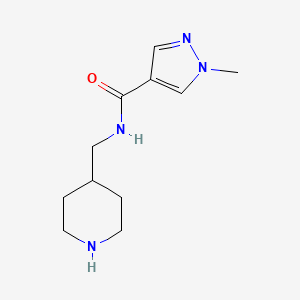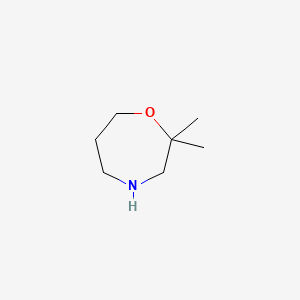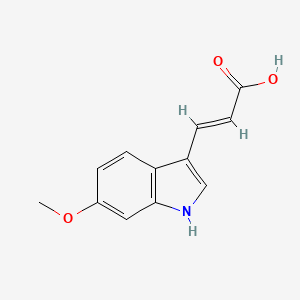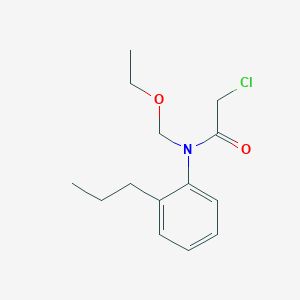
Acide 3-(3-méthoxyphényl)but-2-énoïque
Vue d'ensemble
Description
3-(3-Methoxyphenyl)but-2-enoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group and a but-2-enoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxyphenylacetic acid as the starting material.
Reaction Steps: The process involves converting the carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂), followed by a Wittig reaction to introduce the but-2-ene moiety.
Reaction Conditions: The Wittig reaction is performed under an inert atmosphere (e.g., nitrogen) with a strong base such as triphenylphosphine (PPh₃) and an alkyl halide (e.g., ethyl bromide).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using crystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation of the compound can lead to the formation of 3-(3-methoxyphenyl)but-2-enoic acid derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in 3-(3-methoxyphenyl)butanoic acid.
Substitution: Substitution reactions can introduce various functional groups at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Saturated carboxylic acids.
Substitution Products: Halogenated or alkylated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(3-Methoxyphenyl)but-2-enoic acid may also interact with various biological targets.
Mode of Action
Studies on related compounds suggest that they may interact with their targets through intercalative binding . This involves the compound inserting itself between DNA base pairs, which can affect DNA replication and transcription.
Biochemical Pathways
Related compounds such as ferulic acid, which is a plant hormone produced by the degradation of tryptophan in higher plants, have been found to influence a wide range of biological and clinical applications . This suggests that 3-(3-Methoxyphenyl)but-2-enoic acid may also affect diverse biochemical pathways.
Pharmacokinetics
An in silico study performed on a related compound suggested that it obeys the rules of drug-likeness . This implies that 3-(3-Methoxyphenyl)but-2-enoic acid may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Related compounds have been found to have significant results in anticancer drug development, in addition to their use as fungicides, pesticides, antileishmanial, antitumor, antituberculosis, and anti-inflammatory agents . This suggests that 3-(3-Methoxyphenyl)but-2-enoic acid may also have similar effects.
Comparaison Avec Des Composés Similaires
3-(3-Methoxyphenyl)propionic acid: Similar structure but with a shorter carbon chain.
3-(4-Methoxyphenyl)propionic acid: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness: 3-(3-Methoxyphenyl)but-2-enoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of 3-(3-Methoxyphenyl)but-2-enoic acid in various scientific and industrial applications
Propriétés
IUPAC Name |
(E)-3-(3-methoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-7H,1-2H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVHLYBUAHVRRK-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


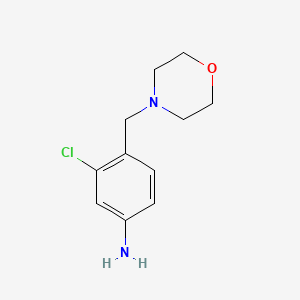
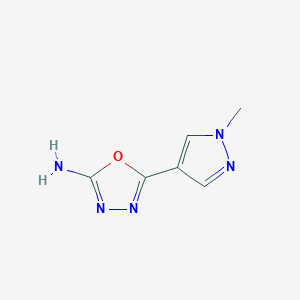


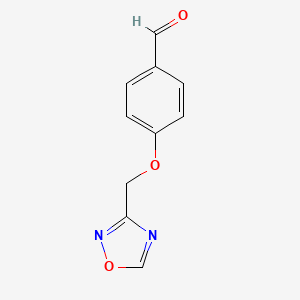
![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
